molecular formula C15H12F2N4OS B2837528 2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034560-87-5

2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2837528
CAS RN: 2034560-87-5
M. Wt: 334.34
InChI Key: HOANCXNPLZRBRD-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H12F2N4OS and its molecular weight is 334.34. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing compounds with structural similarities, focusing on their synthesis, structure, and biological activities. For example, the synthesis of novel triazole compounds containing the thioamide group has shown that such compounds possess antifungal and plant growth-regulating activities, indicating the potential utility of similar compounds in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005). Additionally, structural elucidation, such as single-crystal X-ray diffraction analysis, provides insights into the molecular interactions and stability of these compounds, which is crucial for understanding their behavior in various environments.

Antitumor Activity

The antitumor properties of compounds bearing heterocyclic rings, similar to the core structure of the subject compound, have been extensively explored. For instance, new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide were synthesized and demonstrated considerable anticancer activity against various cancer cell lines (L. Yurttaş et al., 2015). This research underscores the potential of such compounds in developing new cancer therapies, with specific focus on their ability to target and inhibit tumor growth effectively.

Photoreactive Properties

The photoreactive nature of compounds similar to 2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has also been a subject of investigation, particularly in the study of drug-related photoreactions. For example, the photoreactions of flutamide, a drug with a somewhat related molecular structure, under UV light in different solvents revealed diverse photoproducts, highlighting the significance of understanding photostability and phototoxicity in drug design and environmental impact assessments (Y. Watanabe et al., 2015).

Innovative Materials Development

The compound's structural motifs are similarly found in research focused on new material development, such as the synthesis of difluoro(trimethylsilyl)acetamides used as precursors for the creation of novel azetidinones (M. Bordeau et al., 2006). These materials hold promise for various applications, ranging from pharmaceuticals to specialized industrial uses, due to their unique chemical and physical properties.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4OS/c16-11-4-3-10(13(17)7-11)6-14(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-5,7,9H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOANCXNPLZRBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

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